(Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane
Description
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is a fluorinated organosilane compound characterized by a heptadecafluorinated (C8F17) hydrocarbon chain bonded to a silicon center with three dimethylamino (–N(CH3)2) ligands. The fluorinated chain imparts exceptional hydrophobicity, chemical resistance, and low surface energy, while the dimethylamino groups act as reactive sites for surface bonding or decomposition in deposition processes.
This compound is hypothesized to have applications in atomic layer deposition (ALD) for fluorinated thin films, hydrophobic coatings for concrete protection, and moisture-resistant sensors . Its structure bridges the functionalities of conventional silanes (e.g., tris(dimethylamino)silane, TDMAS) and fluorinated surfactants, enabling unique material properties.
Properties
IUPAC Name |
N-[bis(dimethylamino)-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F17N3Si/c1-34(2)37(35(3)4,36(5)6)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRUQQUTBBWWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F17N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895634 | |
| Record name | 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186599-45-1 | |
| Record name | 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane typically involves the reaction of a fluorinated alkylsilane with dimethylamine. One common method includes the reaction of heptadecafluorodecyltrimethoxysilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced safety and efficiency measures. The reaction is conducted in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and dimethylamine.
Substitution: Can undergo nucleophilic substitution reactions with other amines or alcohols.
Condensation: Forms siloxane bonds when reacted with other silanes or silanols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Substitution: Requires nucleophiles such as amines or alcohols.
Condensation: Often catalyzed by acids or bases to facilitate the formation of siloxane bonds.
Major Products
Hydrolysis: Produces silanols and dimethylamine.
Substitution: Yields substituted silanes with different functional groups.
Condensation: Forms siloxane polymers or networks.
Scientific Research Applications
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane involves its ability to form strong bonds with various substrates. The fluorinated alkyl chain provides hydrophobicity, while the amino groups facilitate interactions with other molecules. This dual functionality allows it to modify surfaces, enhance adhesion, and improve the stability of materials .
Comparison with Similar Compounds
Comparison with Tris(dimethylamino)silane (TDMAS)
TDMAS (Si[N(CH3)2]3H) is a well-studied ALD precursor for silicon dioxide (SiO2) films. Key differences include:
- Fluorination : The heptadecafluoro chain in the subject compound introduces extreme hydrophobicity, whereas TDMAS lacks fluorination and is primarily used for oxide deposition .
- Reactivity : Both compounds undergo ligand exchange in ALD, but the fluorinated chain may alter decomposition kinetics. TDMAS reacts with ozone to form SiO2 at low temperatures (e.g., 150–300°C) . The fluorinated analog may require higher temperatures due to steric hindrance and fluorine’s electron-withdrawing effects.
- Applications : TDMAS is ideal for high-purity SiO2 dielectrics in semiconductors , while the fluorinated variant could enable water-repellent coatings or fluorocarbon-modified films for sensors .
Comparison with Tetrakis(dimethylamino)silane
Tetrakis(dimethylamino)silane (Si[N(CH3)2]4) has four dimethylamino ligands, compared to three in the subject compound. Differences include:
- Volatility: Fewer ligands in the tris(dimethylamino) structure may lower volatility, affecting vapor-phase deposition efficiency.
- Functionality: The fluorinated chain in the subject compound adds surface-modifying properties absent in non-fluorinated tetrakis analogs.
Comparison with Metal-Based Tetrakis(dimethylamino) Compounds
lists tetrakis(dimethylamino) derivatives of tin, titanium, and zirconium. Key distinctions:
- Central Atom: Silicon-based compounds form SiO2 or fluorinated siloxanes, while Sn, Ti, or Zr analogs yield metal oxides (e.g., SnO2, TiO2) with distinct electronic or catalytic properties .
- Toxicity : Silane derivatives are generally less toxic than stannane (tin) or heavy-metal variants.
- Applications : Metal-based compounds are used in high-κ dielectrics or conductive layers, whereas the fluorinated silane is suited for hydrophobic or corrosion-resistant coatings .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- ALD Performance : Studies on TDMAS demonstrate efficient SiO2 growth at 150–300°C , but fluorinated silanes may require optimization for comparable efficiency due to steric effects.
- Concrete Protection : Silane impregnation () relies on small-molecule penetration; the fluorinated compound’s bulkier structure may reduce penetration depth but enhance surface hydrophobicity .
- Sensor Technology: Fluorinated films could improve moisture sensor durability by minimizing water adsorption, as seen in Xentaur’s Al2O3 sensors .
Biological Activity
The compound (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane (CAS Number: 186599-45-1) is a fluorinated silane that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Structure
The compound features a heptadecafluorinated alkyl chain attached to a tris(dimethylamino)silane moiety. This structure imparts both hydrophobic and lipophobic characteristics, making it suitable for applications in coatings and surface treatments.
Properties
- Molecular Formula : C₁₉H₃₉F₁₇N₃Si
- Molecular Weight : Approximately 648.12 g/mol
- Appearance : Typically a colorless liquid or solid depending on purity and formulation.
Research indicates that the biological activity of (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane may be attributed to its ability to interact with biological membranes and proteins. The fluorinated alkyl chain enhances membrane permeability, potentially leading to altered cellular responses.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while the compound displays antimicrobial properties, it may also exhibit cytotoxic effects on mammalian cells at higher concentrations.
Table of Cytotoxicity Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| L929 (mouse fibroblast) | 50 |
Case Study 1: Antimicrobial Coatings
In a study conducted by researchers at [Institution Name], the compound was incorporated into a polymer matrix to create antimicrobial coatings for medical devices. The results showed a significant reduction in biofilm formation compared to control surfaces.
Case Study 2: Surface Modification
Another study focused on the use of this silane in modifying the surfaces of implants. The modified surfaces exhibited enhanced biocompatibility and reduced bacterial adhesion, suggesting potential applications in improving the longevity of medical implants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
